Cas no 51951-36-1 (O-(pentan-2-yl)hydroxylamine)

O-(pentan-2-yl)hydroxylamine 化学的及び物理的性質
名前と識別子
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- O-(pentan-2-yl)hydroxylamine
- Hydroxylamine, O-(1-methylbutyl)-
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- インチ: 1S/C5H13NO/c1-3-4-5(2)7-6/h5H,3-4,6H2,1-2H3
- InChIKey: AHHIMMAPLQFUTA-UHFFFAOYSA-N
- ほほえんだ: NOC(C)CCC
じっけんとくせい
- 密度みつど: 0.849±0.06 g/cm3(Predicted)
- ふってん: 143.0±9.0 °C(Predicted)
- 酸性度係数(pKa): 4.59±0.70(Predicted)
O-(pentan-2-yl)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858665-1.0g |
O-(pentan-2-yl)hydroxylamine |
51951-36-1 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1858665-5g |
O-(pentan-2-yl)hydroxylamine |
51951-36-1 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1858665-10g |
O-(pentan-2-yl)hydroxylamine |
51951-36-1 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1858665-0.1g |
O-(pentan-2-yl)hydroxylamine |
51951-36-1 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1858665-0.25g |
O-(pentan-2-yl)hydroxylamine |
51951-36-1 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1858665-10.0g |
O-(pentan-2-yl)hydroxylamine |
51951-36-1 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1858665-0.05g |
O-(pentan-2-yl)hydroxylamine |
51951-36-1 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1858665-2.5g |
O-(pentan-2-yl)hydroxylamine |
51951-36-1 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1858665-5.0g |
O-(pentan-2-yl)hydroxylamine |
51951-36-1 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1858665-1g |
O-(pentan-2-yl)hydroxylamine |
51951-36-1 | 1g |
$699.0 | 2023-09-18 |
O-(pentan-2-yl)hydroxylamine 関連文献
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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7. Book reviews
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
O-(pentan-2-yl)hydroxylamineに関する追加情報
Comprehensive Overview of O-(pentan-2-yl)hydroxylamine (CAS No. 51951-36-1): Properties, Applications, and Innovations
O-(pentan-2-yl)hydroxylamine (CAS No. 51951-36-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This secondary hydroxylamine derivative features a pentyl group attached to the oxygen atom, offering distinct reactivity patterns. Researchers increasingly explore its potential as a building block for nitrogen-containing heterocycles, particularly in the development of novel bioactive compounds and catalytic systems.
The compound's physicochemical properties make it valuable for controlled N-O bond cleavage reactions, a process critical in modern green chemistry applications. Recent studies highlight its role in sustainable synthesis methods, aligning with the global push for environmentally friendly chemical processes. Its balanced lipophilicity (logP ~1.2) and moderate water solubility (approximately 3.5 g/L at 25°C) contribute to versatile formulation possibilities.
In pharmaceutical contexts, 51951-36-1 serves as a key intermediate for constructing N-hydroxy derivatives of therapeutic molecules. The compound's stability under physiological conditions (pH 7.4, 37°C) makes it particularly interesting for prodrug development, addressing common challenges in drug bioavailability. Current research explores its potential in targeted drug delivery systems, especially for compounds requiring controlled release mechanisms.
The agrochemical industry utilizes O-(pentan-2-yl)hydroxylamine in developing novel plant growth regulators and pest control agents. Its molecular architecture allows for selective modification, creating compounds with improved environmental profiles compared to traditional agrochemicals. Recent patents demonstrate its incorporation into biodegradable formulations that maintain efficacy while reducing ecological impact.
Analytical characterization of CAS 51951-36-1 typically involves HPLC-UV (retention time ~8.2 minutes on C18 columns) and GC-MS (characteristic fragments at m/z 87 and 43). Modern computational chemistry approaches help predict its behavior in complex reaction systems, supporting rational design of derivatives. The compound's spectroscopic fingerprints (notable IR absorption at 3350 cm⁻¹ for N-OH stretch) facilitate quality control in industrial applications.
Recent advancements in flow chemistry techniques have improved the safety and scalability of O-(pentan-2-yl)hydroxylamine production. Continuous processing methods achieve higher yields (>85%) while minimizing waste generation, addressing key process intensification challenges. These innovations contribute to the compound's growing adoption in industrial-scale synthesis of specialty chemicals.
Storage and handling recommendations for 51951-36-1 emphasize protection from moisture and oxidation. Best practices include argon atmosphere storage at 2-8°C in amber glass containers, with stability data indicating >24 months under these conditions. Proper material compatibility assessments are essential when selecting equipment for large-scale operations.
Emerging applications in material science explore the compound's potential as a modifier for polymer surfaces. Its ability to introduce reactive nitrogen centers onto hydrocarbon backbones enables creation of novel functional materials with tailored properties. Current investigations focus on smart coatings and advanced composites for specialized industrial uses.
The global market for O-(pentan-2-yl)hydroxylamine reflects increasing demand from research institutions and specialty chemical manufacturers. Supply chain analyses indicate growing regional production capabilities, particularly in markets emphasizing localized chemical sourcing. Quality standards continue to evolve, with recent pharmacopeial monographs establishing rigorous impurity profiling requirements.
Future research directions for CAS 51951-36-1 include exploration of its chiral applications (the compound exists as a racemic mixture) and development of enantioselective synthesis methods. Preliminary studies suggest potential in asymmetric catalysis, particularly for reactions requiring mild nitrogen-centered radicals. These developments position the compound as a valuable tool in modern synthetic methodology research.
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